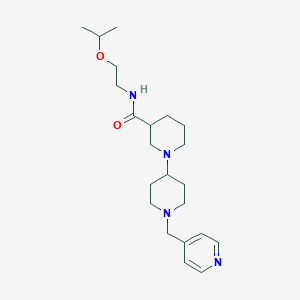![molecular formula C16H23Cl2NO6 B5440077 N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5440077.png)
N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, commonly known as dexmedetomidine, is a highly selective α2-adrenergic receptor agonist. It is used as a sedative, analgesic, and anesthetic agent in clinical settings. Dexmedetomidine has gained significant attention in recent years due to its unique properties, including its ability to provide conscious sedation, reduce postoperative delirium, and improve patient outcomes.
Mechanism of Action
Dexmedetomidine selectively binds to α2-adrenergic receptors in the central nervous system, resulting in decreased sympathetic activity and increased parasympathetic activity. This leads to sedation, analgesia, and anxiolysis.
Biochemical and Physiological Effects:
Dexmedetomidine has a number of biochemical and physiological effects, including decreased heart rate, blood pressure, and cardiac output. It also reduces the release of norepinephrine and other neurotransmitters, leading to sedation and analgesia.
Advantages and Limitations for Lab Experiments
Dexmedetomidine has several advantages for lab experiments, including its ability to provide consistent and predictable sedation and analgesia. However, it is important to note that dexmedetomidine can have variable effects depending on the species and strain of animal used in the experiment.
Future Directions
There are several areas of future research for dexmedetomidine, including its potential use in the treatment of pain, anxiety, and depression. There is also ongoing research into the use of dexmedetomidine in combination with other drugs to improve patient outcomes. Additionally, there is interest in developing new formulations of dexmedetomidine that can be administered orally or through other routes of administration.
Synthesis Methods
Dexmedetomidine is synthesized through a multistep process that involves the reaction of 2,6-dichloro-4-methylphenol with ethylene oxide, followed by the reaction of the resulting compound with 2-(2-amino-1-hydroxyethyl)pyridine. The final step involves the formation of the oxalate salt of dexmedetomidine.
Scientific Research Applications
Dexmedetomidine has been extensively studied for its sedative, analgesic, and anesthetic properties. It has been shown to be effective in reducing the need for opioids and other sedatives during surgery and in the intensive care unit. Dexmedetomidine has also been studied for its ability to reduce postoperative delirium and improve patient outcomes.
properties
IUPAC Name |
N-[2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO2.C2H2O4/c1-10(2)17-4-5-18-6-7-19-14-12(15)8-11(3)9-13(14)16;3-1(4)2(5)6/h8-10,17H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXEYUZPIWRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCOCCNC(C)C)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(2-methylpyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440018.png)

![N-(3,4-difluorophenyl)-1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-piperidinamine](/img/structure/B5440037.png)

![({4-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-1,3-thiazol-2-yl}methyl)dimethylamine](/img/structure/B5440044.png)

![7-{[2-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5440062.png)
![3-oxo-3-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)-1-propanol](/img/structure/B5440068.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5440069.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5440091.png)
![ethyl {5-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5440098.png)